molecular formula C18H22N4S4 B12712710 N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea CAS No. 15267-16-0

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea

Cat. No.: B12712710
CAS No.: 15267-16-0
M. Wt: 422.7 g/mol
InChI Key: YUMZALXGEIVNAN-UHFFFAOYSA-N
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Description

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea typically involves multi-step reactions. One common method involves the reaction of aniline derivatives with carbon disulfide and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylurea: Similar structure but with a urea group instead of a thiourea group.

    N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylcarbamate: Contains a carbamate group.

Uniqueness

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea, commonly referred to as a thiourea derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound possesses a complex structure that contributes to its interaction with various biological targets.

  • Molecular Formula : C_{18}H_{22}N_{4}S_{3}
  • Molecular Weight : 422.7 g/mol
  • Structure : The compound features a dithioether linkage and a phenylthiourea moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with sulfhydryl groups in proteins, leading to potential inhibition of enzymes and modulation of cellular pathways. Thioureas are known for their ability to chelate metal ions and form stable complexes, which may also contribute to their biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiourea derivatives:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
A549 (Lung)20Cell cycle arrest in G2/M phase

Antioxidant Properties

Thiourea derivatives have been shown to exhibit significant antioxidant activity. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

  • Study Findings : In a study assessing the antioxidant capacity using DPPH and ABTS assays, the compound demonstrated effective scavenging activity comparable to standard antioxidants .
Assay TypeIC50 (µM)Comparison with Standard Antioxidants
DPPH25Comparable to Ascorbic Acid
ABTS30Comparable to Trolox

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : The compound has shown promising results in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. This inhibition could have therapeutic implications for conditions like glaucoma and epilepsy .

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial evaluated the efficacy of thiourea derivatives in combination with conventional chemotherapy in patients with advanced breast cancer. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
  • Case Study on Oxidative Stress :
    • Research involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in tissues exposed to toxic agents.

Properties

CAS No.

15267-16-0

Molecular Formula

C18H22N4S4

Molecular Weight

422.7 g/mol

IUPAC Name

1-phenyl-3-[2-[2-(phenylcarbamothioylamino)ethyldisulfanyl]ethyl]thiourea

InChI

InChI=1S/C18H22N4S4/c23-17(21-15-7-3-1-4-8-15)19-11-13-25-26-14-12-20-18(24)22-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,19,21,23)(H2,20,22,24)

InChI Key

YUMZALXGEIVNAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCSSCCNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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